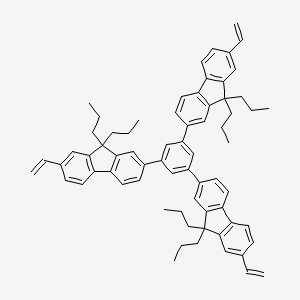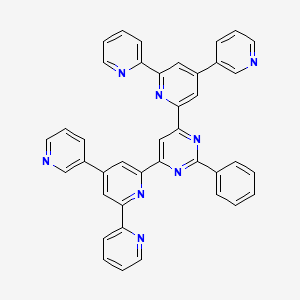
Dimethyl 2-(2-methylpropylidene)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-methylpropylidene)pentanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of pentanedioic acid, where the hydrogen atoms are replaced by methyl and dimethyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-methylpropylidene)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-methylpentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Dimethyl 2-(2-methylpropylidene)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 2-methylpentanedioic acid.
Reduction: 2-methylpentanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Dimethyl 2-(2-methylpropylidene)pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl 2-(2-methylpropylidene)pentanedioate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved in its metabolism include ester hydrolysis and subsequent oxidation or reduction reactions.
類似化合物との比較
Similar Compounds
- Dimethyl 2-methylpentanedioate
- Dimethyl glutarate
- Dimethyl succinate
Uniqueness
Dimethyl 2-(2-methylpropylidene)pentanedioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
特性
CAS番号 |
364331-05-5 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
dimethyl 2-(2-methylpropylidene)pentanedioate |
InChI |
InChI=1S/C11H18O4/c1-8(2)7-9(11(13)15-4)5-6-10(12)14-3/h7-8H,5-6H2,1-4H3 |
InChIキー |
LMVMMLBWPSPRSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(CCC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)

![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
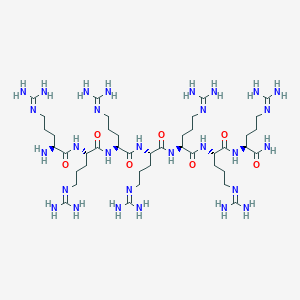

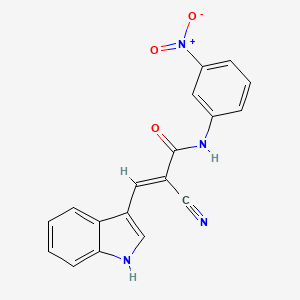
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
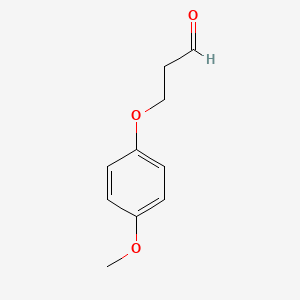
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)

![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
